molecular formula C5H9NO3S B1615661 Dextiopronin CAS No. 29335-92-0

Dextiopronin

Cat. No.: B1615661
CAS No.: 29335-92-0
M. Wt: 163.20 g/mol
InChI Key: YTGJWQPHMWSCST-GSVOUGTGSA-N
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Description

Dextiopronin, also known as N-(2-mercaptopropionyl)glycine, is a thiol-containing compound primarily used in the treatment of severe homozygous cystinuria. This condition leads to the excessive excretion of cystine in the urine, which can result in kidney stone formation. This compound helps prevent the formation of these stones by reducing the concentration of cystine in the urine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dextiopronin involves the reaction of glycine with 2-mercaptopropionic acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Glycine+2-Mercaptopropionic acidThis compound\text{Glycine} + \text{2-Mercaptopropionic acid} \rightarrow \text{this compound} Glycine+2-Mercaptopropionic acid→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves several steps to ensure the purity and stability of the final product. The process includes:

    Pelleting Auxiliary Materials: Adding a diluent and a disintegrating agent into a binder and pelleting the mixture using a wet process.

    Drying and Finishing Pellets: Ensuring the pellets are dried and finished properly.

    Mixing Raw Materials: Adding raw this compound and additional auxiliary materials and mixing them thoroughly.

    Tabletting: Forming this compound blank tablets.

    Coating: Coating the tablets to ensure stability and protect the active ingredients from degradation.

Chemical Reactions Analysis

Types of Reactions

Dextiopronin undergoes several types of chemical reactions, including:

    Oxidation: The thiol group in this compound can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides under basic conditions.

Major Products

Scientific Research Applications

Dextiopronin has a wide range of scientific research applications, including:

Mechanism of Action

Dextiopronin exerts its effects by binding to cystine in the urine, forming a more soluble complex that can be excreted more easily. This reduces the concentration of cystine in the urine and prevents the formation of kidney stones. The molecular targets include cystine and other thiol-containing compounds, and the pathways involved are primarily related to the reduction and complexation of cystine .

Comparison with Similar Compounds

Similar Compounds

    D-penicillamine: Similar in use and efficacy but has more adverse effects.

    Captopril: Another thiol-containing compound used primarily as an antihypertensive agent.

Uniqueness

Dextiopronin is unique in its specific application for the treatment of cystinuria with fewer adverse effects compared to D-penicillamine. Its ability to form soluble complexes with cystine makes it particularly effective in preventing kidney stone formation .

Properties

IUPAC Name

2-[[(2R)-2-sulfanylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGJWQPHMWSCST-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801024431
Record name Dextiopronin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29335-92-0
Record name Dextiopronin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029335920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dextiopronin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXTIOPRONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X294K8K2PF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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